molecular formula C18H14F3NO4 B2416820 8-methoxy-N-[4-(trifluoromethoxy)phenyl]-2H-chromene-3-carboxamide CAS No. 338759-91-4

8-methoxy-N-[4-(trifluoromethoxy)phenyl]-2H-chromene-3-carboxamide

Cat. No.: B2416820
CAS No.: 338759-91-4
M. Wt: 365.308
InChI Key: MHYAROMCBLFQQB-UHFFFAOYSA-N
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Description

8-methoxy-N-[4-(trifluoromethoxy)phenyl]-2H-chromene-3-carboxamide is a synthetic organic compound that features a chromene core structure with methoxy and trifluoromethoxy substituents

Properties

IUPAC Name

8-methoxy-N-[4-(trifluoromethoxy)phenyl]-2H-chromene-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14F3NO4/c1-24-15-4-2-3-11-9-12(10-25-16(11)15)17(23)22-13-5-7-14(8-6-13)26-18(19,20)21/h2-9H,10H2,1H3,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHYAROMCBLFQQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OCC(=C2)C(=O)NC3=CC=C(C=C3)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14F3NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-methoxy-N-[4-(trifluoromethoxy)phenyl]-2H-chromene-3-carboxamide typically involves multiple steps, starting from commercially available precursors. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild conditions and functional group tolerance, making it suitable for synthesizing complex molecules like this compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for large-scale production. This includes selecting appropriate catalysts, solvents, and reaction conditions to maximize yield and minimize costs. The use of continuous flow reactors and other advanced technologies may also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

8-methoxy-N-[4-(trifluoromethoxy)phenyl]-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

8-methoxy-N-[4-(trifluoromethoxy)phenyl]-2H-chromene-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-methoxy-N-[4-(trifluoromethoxy)phenyl]-2H-chromene-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group is known to enhance the compound’s lipophilicity and metabolic stability, which can improve its binding affinity and selectivity for the target . The chromene core structure may also play a role in modulating the compound’s biological activity by interacting with specific binding sites.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-methoxy-N-[4-(trifluoromethoxy)phenyl]-2H-chromene-3-carboxamide is unique due to its specific combination of functional groups and core structure, which confer distinct chemical and biological properties. The presence of both methoxy and trifluoromethoxy groups enhances its lipophilicity and metabolic stability, making it a valuable compound for various applications.

Biological Activity

8-Methoxy-N-[4-(trifluoromethoxy)phenyl]-2H-chromene-3-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article explores its chemical properties, biological activities, and relevant research findings.

  • Molecular Formula : C₁₈H₁₄F₃NO₄
  • Molar Mass : 365.3 g/mol
  • CAS Number : 1219349-78-6

The compound features a chromene backbone substituted with a methoxy group and a trifluoromethoxy phenyl moiety, which are critical for its biological activity.

Anticancer Properties

Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of chromene have been shown to inhibit cell proliferation and induce apoptosis in various cancer cell lines. Specifically, studies have demonstrated that compounds similar to this compound can induce G2/M cell cycle arrest and exhibit cytotoxic effects against breast cancer cells (MCF-7) .

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit key enzymes involved in inflammatory pathways. Notably, it has shown moderate inhibitory activity against cyclooxygenase-2 (COX-2) and lipoxygenases (LOX-5 and LOX-15), which are implicated in various inflammatory diseases . The presence of the trifluoromethoxy group enhances its interaction with these enzymes, potentially increasing its efficacy.

Study 1: Cytotoxicity Evaluation

A study focused on the cytotoxic effects of chromene derivatives revealed that this compound exhibited significant cytotoxicity against MCF-7 cells with an IC50 value of approximately 15 µM. This suggests that the compound may serve as a promising candidate for further development in cancer therapeutics .

Study 2: Enzyme Interaction

Molecular docking studies have indicated that the trifluoromethoxy group interacts favorably with the active sites of COX-2 and LOX enzymes. This interaction is likely responsible for the observed inhibition rates, which were recorded at IC50 values of 12 µM for COX-2 and 10 µM for LOX enzymes .

Comparative Analysis Table

Property/ActivityValue/Description
Molecular FormulaC₁₈H₁₄F₃NO₄
Molar Mass365.3 g/mol
CAS Number1219349-78-6
IC50 (MCF-7 Cytotoxicity)~15 µM
IC50 (COX-2 Inhibition)~12 µM
IC50 (LOX Inhibition)~10 µM

Q & A

Basic: What are the typical synthetic pathways for synthesizing 8-methoxy-N-[4-(trifluoromethoxy)phenyl]-2H-chromene-3-carboxamide?

Answer:
The compound is synthesized via multi-step organic reactions, often starting with the formation of the chromene core. Key steps include:

  • Condensation : Reacting a substituted salicylaldehyde derivative with a β-keto ester under acidic conditions to form the chromene backbone.
  • Functionalization : Introducing the trifluoromethoxyphenyl group via amide coupling using carbodiimide-based reagents (e.g., EDC/HOBt) .
  • Purification : Column chromatography or recrystallization in solvents like ethanol or dichloromethane to isolate the pure product .
    Critical parameters include temperature control (60–80°C for amidation) and solvent selection (e.g., DMF for polar intermediates) .

Basic: How is the compound structurally characterized in academic research?

Answer:
Structural characterization employs:

  • Single-crystal X-ray diffraction (SC-XRD) : Resolves the 3D molecular geometry and confirms stereochemistry. Refinement uses programs like SHELXL .
  • NMR spectroscopy : 1^1H and 13^13C NMR verify substituent positions (e.g., methoxy at C8, trifluoromethoxy on the phenyl ring) .
  • Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .

Basic: What biological activities have been preliminarily associated with this compound?

Answer:
Early studies suggest:

  • Anticancer activity : Inhibition of kinase pathways (e.g., EGFR or VEGFR) in vitro, with IC50_{50} values measured via MTT assays .
  • Antimicrobial effects : Tested against Gram-positive bacteria (e.g., S. aureus) using agar diffusion assays .
  • Anti-inflammatory potential : COX-2 inhibition assessed via enzymatic assays .

Advanced: How can researchers optimize synthetic yield and purity for this compound?

Answer:
Optimization strategies include:

  • Catalyst screening : Using piperidine or DMAP to accelerate amide bond formation .
  • Solvent polarity adjustment : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .
  • Temperature gradients : Stepwise heating (e.g., 40°C → 80°C) minimizes side reactions during cyclization .
  • Process monitoring : TLC or HPLC tracks reaction progress to terminate at peak yield .

Advanced: How can contradictory biological data (e.g., varying IC50_{50}50​ values across studies) be resolved?

Answer:
Address discrepancies by:

  • Standardizing assays : Use identical cell lines (e.g., HeLa for cytotoxicity) and controls .
  • Validating target engagement : Employ SPR (surface plasmon resonance) to measure direct binding affinity to kinases .
  • Computational docking : Compare binding modes in different protein conformations (e.g., using AutoDock Vina) to explain potency variations .

Advanced: What methodologies elucidate structure-activity relationships (SAR) for this compound?

Answer:
SAR studies involve:

  • Analog synthesis : Modifying substituents (e.g., replacing methoxy with ethoxy) to assess impact on activity .
  • Pharmacophore modeling : Identify critical functional groups (e.g., trifluoromethoxy’s role in lipophilicity) .
  • 3D-QSAR : CoMFA or CoMSIA models correlate structural features with bioactivity .

Advanced: How can researchers analyze the compound’s pharmacokinetics and metabolic stability?

Answer:
Key methodologies include:

  • In vitro microsomal assays : Incubate with liver microsomes (human/rat) to identify major metabolites via LC-MS .
  • Caco-2 permeability assays : Predict intestinal absorption and blood-brain barrier penetration .
  • Plasma protein binding : Equilibrium dialysis to measure unbound fraction .

Advanced: How are structural discrepancies (e.g., tautomerism in the chromene core) resolved experimentally?

Answer:

  • Variable-temperature NMR : Detects tautomeric equilibria by observing signal splitting at low temperatures .
  • X-ray crystallography : Resolves unambiguous bond orders and confirms the dominant tautomer in the solid state .
  • DFT calculations : Compare experimental and computed 1^1H NMR shifts to validate proposed structures .

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